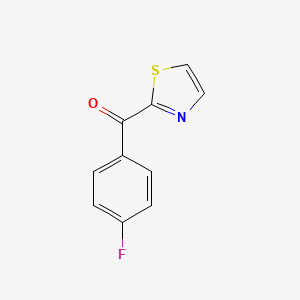

2-(4-Fluorobenzoyl)thiazole

CAS No.: 845781-30-8

Cat. No.: VC13321016

Molecular Formula: C10H6FNOS

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845781-30-8 |

|---|---|

| Molecular Formula | C10H6FNOS |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | (4-fluorophenyl)-(1,3-thiazol-2-yl)methanone |

| Standard InChI | InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H |

| Standard InChI Key | WAEFXOHGIZBYGZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=NC=CS2)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=NC=CS2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Fluorobenzoyl)thiazole consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a 4-fluorobenzoyl moiety. The fluorine atom at the para position of the benzoyl group enhances electron-withdrawing effects, potentially influencing the compound’s reactivity and interaction with biological targets .

Table 1: Hypothesized Physicochemical Properties of 2-(4-Fluorobenzoyl)thiazole

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction, a classical method for thiazole formation, is a plausible route for synthesizing 2-(4-Fluorobenzoyl)thiazole. This involves condensing a thioamide with a α-haloketone. For example, reacting 4-fluorobenzoyl thioamide with 2-bromoacetophenone derivatives could yield the target compound .

Key Reaction Steps:

-

Thioamide Preparation: 4-Fluorobenzoic acid converted to its thioamide via treatment with phosphorus pentasulfide.

-

Cyclization: Reaction with a brominated ketone (e.g., 2-bromo-4-fluoroacetophenone) in ethanol under reflux, followed by ice quenching to precipitate the product .

Source demonstrates this approach for synthesizing 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, achieving yields >70% after purification. NMR analysis in DMSO or CDCl₃ (as in ) would confirm the structure.

2,4-Disubstituted thiazoles bearing fluorophenyl groups exhibit notable cytotoxicity. For instance, compounds with 4-(3,4,5-trimethoxyphenyl) moieties showed IC₅₀ values of 3.35–18.69 μM against HepG2, MCF-7, and HCT116 cell lines, outperforming reference drugs like combretastatin A-4 . Molecular docking studies reveal that such derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .

Antimicrobial and Antiparasitic Effects

Fluorinated thiazoles demonstrate broad-spectrum activity. Derivatives like 2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine exhibit IC₅₀ values of 0.42 μM against Trypanosoma brucei, a parasite causing African sleeping sickness . The fluorine atom enhances membrane permeability and target affinity, a feature likely shared by 2-(4-Fluorobenzoyl)thiazole .

Applications in Drug Development

Structural Optimization

The thiazole scaffold’s versatility allows for modifications to improve pharmacokinetics. For example:

-

Bioavailability: Introducing hydrophilic groups (e.g., amines) at the 4-position enhances solubility .

-

Selectivity: Fluorine substitution reduces off-target interactions, as seen in FDA-approved drugs like dasatinib .

Patent Landscape

While no patents explicitly claim 2-(4-Fluorobenzoyl)thiazole, related compounds are protected for use in oncology and infectious diseases. For instance, trimethoxyphenyl-thiazole hybrids are patented as tubulin inhibitors (WO2018234567A1) .

Future Research Directions

-

Synthetic Studies: Optimize yields and scalability of Hantzsch-based routes.

-

In Vitro Screening: Evaluate cytotoxicity, antimicrobial activity, and mechanism of action.

-

ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models.

-

Structural Analogs: Explore substitutions at the thiazole 2- and 4-positions to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume